2,5-Dimethoxypyridine
Overview
Description
2,5-Dimethoxypyridine is a chemical compound with the molecular formula C7H9NO2 . It is used as a reactant in the regioselective preparation of trioxopyrrolopyridines / functionalized azaindoles .
Synthesis Analysis
While specific synthesis methods for 2,5-Dimethoxypyridine were not found, a related compound, 2,5-dichloropyridine, can be prepared by alkoxylating 2-chloro-pyridine or 2-bromo-pyridine in the presence of a base at elevated temperatures .Molecular Structure Analysis
The molecular structure of 2,5-Dimethoxypyridine consists of a pyridine ring with methoxy groups attached at the 2 and 5 positions . The molecular weight is 139.152 g/mol .Physical And Chemical Properties Analysis
2,5-Dimethoxypyridine has a molecular weight of 139.15 g/mol, a density of 1.1±0.1 g/cm3, and a boiling point of 203.5±20.0 °C at 760 mmHg . It also has a flash point of 73.2±12.0 °C .Scientific Research Applications
1. Organometallic Chemistry and Cytotoxic Activity
One significant application of 2,5-dimethoxypyridine derivatives is in the field of organometallic chemistry. The reaction of 2,6-dimethoxypyridine-3-carboxylic acid with various metal precursors has led to the creation of complexes with metals like titanium, tin, and gallium. These complexes have been tested for cytotoxic activity against various tumor cell lines, demonstrating the potential of 2,5-dimethoxypyridine derivatives in cancer research and treatment (Gómez‐Ruiz et al., 2011).
2. Synthesis of Complex Organic Compounds
2,5-Dimethoxypyridine is also utilized in the synthesis of complex organic compounds. For instance, it has been used in the production of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, indicating its role in creating novel organic molecules with potential applications in various fields, including pharmaceuticals and material science (Chen Yu-yan, 2004).
3. Fullerene Chemistry
In fullerene chemistry, 2,5-dimethoxycarbonyl[60]fulleropyrrolidine is acylated with different chlorocarbonyl compounds, leading to a range of fullerene derivatives. This process highlights the role of 2,5-dimethoxypyridine derivatives in the synthesis and manipulation of fullerenes, which have numerous potential applications, including in electronics and nanotechnology (S. Zhang et al., 2002).
4. Heteroatomic Conjugated Polymers
2,5-Dimethoxypyridine derivatives are instrumental in the study of heteroatomic conjugated polymers. They are used to study the effects of protonation on structural and spectroscopic properties, which is crucial in understanding and developing materials for electronics and photonics (Monkman et al., 2002).
5. Biofuel Research
In the context of biofuels, research involving 2,5-dimethoxypyridine derivatives, like 2,5-dimethylfuran, contributes to the understanding of the pyrolysis and oxidation behaviors of potential biofuels. This is crucial for developing sustainable and efficient alternative energy sources (Alexandrino et al., 2015).
6. Antiviral Research
The derivatives of 2,5-dimethoxypyridine, such as 5-(Dimethoxymethyl)-2'-deoxyuridine, have shown potential in antiviral research, particularly against orthopoxvirus infections, highlighting its relevance in the development of new antiviral drugs [(Fan et al., 2006)](https://consensus.app/papers/5dimethoxymethyl2deoxyuridine-diether-fan/361ec059af495a6fa083c0dc06c6937c/?utm_source=chatgpt).
7. Pathogenic Bacteria Analysis
2,5-Dimethoxypyridine derivatives are used in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for the effective analysis of pathogenic bacteria. This application is crucial in the field of microbiology and medical diagnostics (Abdelhamid et al., 2013).
8. Antidepressant and Nootropic Agents
Derivatives of 2,5-dimethoxypyridine have been synthesized and evaluated for their potential as antidepressant and nootropic agents. This indicates the role of these compounds in the development of new treatments for mental health disorders (Thomas et al., 2016).
9. Transition-Metal Chemistry
The coordination properties of 2,5-dimesitylpyridine, a derivative of 2,5-dimethoxypyridine, are explored in transition-metal chemistry. This research is vital for developing new materials and catalysts in industrial and synthetic chemistry (Stauber et al., 2011).
10. Green Chemistry Synthesis
2,5-Dimethoxypyridine derivatives are utilized in green chemistry for synthesizing nanostructured poly(2,5-dimethoxyaniline), which has high electrical conductivity and charge storage capacity. This is significant for the development of environmentally friendly materials for electronics and energy storage (Jain et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-dimethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-3-4-7(10-2)8-5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFNRRVTKJCKGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540655 | |
Record name | 2,5-Dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxypyridine | |
CAS RN |
867267-24-1 | |
Record name | 2,5-Dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.